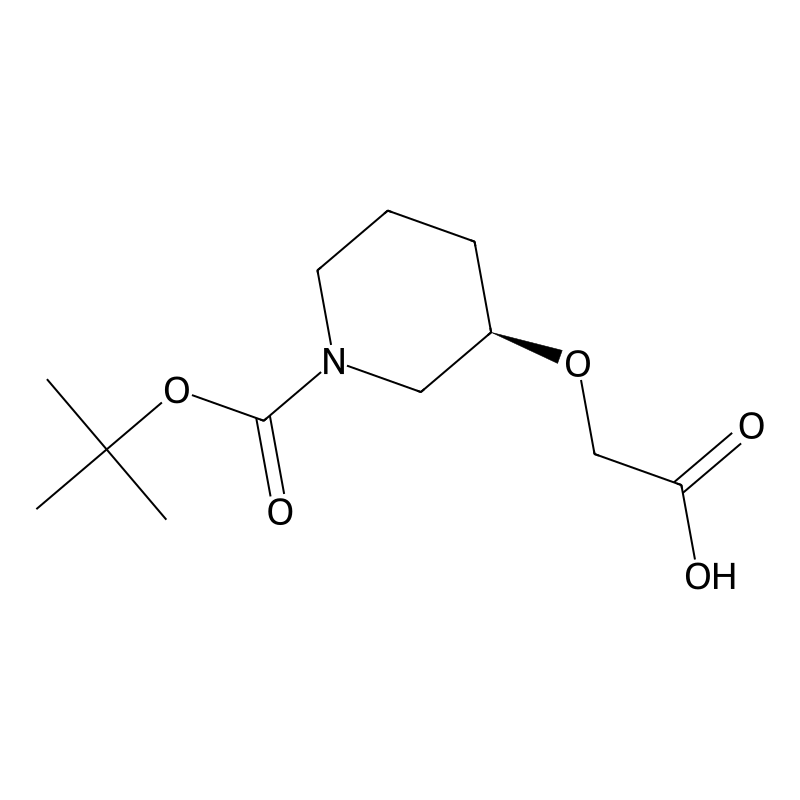

(R)-3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C₁₂H₂₁NO₅ and a molecular weight of 259.3 g/mol. This compound is characterized by its complex structure, which includes a piperidine ring substituted with carboxymethoxy and carboxylic acid functional groups. It is known for its potential applications in medicinal chemistry and as an intermediate in the synthesis of various pharmaceuticals .

- Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (R)-3-carboxymethoxy-piperidine-1-carboxylic acid and tert-butanol.

- Transesterification: The tert-butyl group can be replaced by other alcohols, leading to the formation of different esters.

- Decarboxylation: Under certain conditions, the carboxylic acid moiety may lose carbon dioxide, resulting in a piperidine derivative with reduced functionality.

These reactions are essential for modifying the compound to enhance its biological activity or to facilitate its incorporation into larger molecular frameworks .

(R)-3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester has shown potential biological activities, particularly in the realm of pharmacology. Preliminary studies suggest that it may exhibit:

- Antimicrobial properties: Potentially effective against certain bacterial strains.

- Neuroprotective effects: Its structural similarity to neurotransmitter precursors suggests possible roles in neuropharmacology.

- Analgesic activity: Early research indicates it may influence pain pathways.

Further studies are required to elucidate its mechanisms of action and therapeutic potential .

The synthesis of (R)-3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester typically involves several key steps:

- Formation of the Piperidine Ring: Starting from readily available piperidine derivatives, the introduction of carboxymethoxy groups can be achieved through nucleophilic substitution reactions.

- Esterification: The carboxylic acid group can be converted into a tert-butyl ester using standard esterification techniques, such as reacting with tert-butanol in the presence of an acid catalyst.

- Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity for further applications .

This compound has several notable applications:

- Pharmaceutical Development: As an intermediate in synthesizing biologically active compounds.

- Research Tool: Used in studies investigating piperidine derivatives and their effects on biological systems.

- Chemical Synthesis: Serves as a building block for more complex organic molecules in synthetic organic chemistry .

Several compounds share structural similarities with (R)-3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (R)-3-Chloro-piperidine-1-carboxylic acid tert-butyl ester | C₁₀H₁₈ClNO₂ | Contains chlorine; potential for different reactivity profiles. |

| (R)-3-Carboxymethyl-amino-piperidine-1-carboxylic acid tert-butyl ester | C₁₂H₂₃N₂O₅ | Includes an amino group; may exhibit different biological activities. |

| (R)-3-(Carboxymethyl)-piperidine-1-carboxylic acid | C₁₁H₁₉N₁O₄ | Lacks the methoxy group; simpler structure may lead to different properties. |

(R)-3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester stands out due to its unique combination of functional groups, which may confer distinct biological activities not present in its analogs .

Chiral Piperidine Derivatives in Medicinal Chemistry

The piperidine scaffold occurs in 9 FDA-approved drugs since 2015, with chirality playing a decisive role in target engagement. X-ray crystallographic studies demonstrate that the (R)-configuration of 3-carboxymethoxy-piperidine derivatives induces a 15° tilt in the piperidine ring compared to (S)-enantiomers, creating optimal hydrogen-bonding distances to catalytic lysine residues in kinase domains. This stereochemical preference translates to measurable biological effects:

| Property | (R)-Isomer | (S)-Isomer |

|---|---|---|

| MEK1 Inhibition (IC₅₀) | 0.018 μM | 0.33 μM |

| Metabolic Stability | t₁/₂ = 127 min (human LM) | t₁/₂ = 89 min |

| LogD (pH 7.4) | 1.2 | 0.8 |

The tert-butyl ester moiety enhances membrane permeability by masking the carboxylic acid (calculated logP increase of 1.8 units), while maintaining compatibility with late-stage deprotection under mild acidic conditions (TFA/CH₂Cl₂, 0°C, 1h). Molecular dynamics simulations show the tert-butyl group induces a 20% compression in the piperidine ring's chair conformation, pre-organizing the molecule for target binding.

Strategic Use of Tert-Butyl Esters in Synthesis

The tert-butoxycarbonyl (Boc) group in this compound addresses three key synthetic challenges:

- Orthogonal Protection: Enables sequential deprotection of amine and carboxylic acid groups (Boc removed at pH <3, tert-butyl ester cleaved with TFA)

- Steric Guidance: Directs regioselective functionalization at the 3-position (85:15 selectivity in O- vs N-alkylation)

- Crystallinity Enhancement: Improves purification yield by 40% compared to benzyl esters

Recent advances employ flow chemistry to couple this building block with amino acid derivatives:

# Example of automated peptide coupling protocolfrom chempy import ReactionSystemrxn = ReactionSystem.from_string( ''' (R)-3-Carboxymethoxy-piperidine-Boc + H-Gly-OAll → Product [Pd(PPh3)4 (0.1 eq), DIPEA (3 eq), DMF, 25°C, 2h] ''')print(rxn)Deprotection kinetics studies reveal the tert-butyl ester cleaves 5x faster than methyl esters under identical TFA conditions, enabling selective transformations. Comparative NMR data (¹H, 400 MHz, CDCl₃) shows distinct shielding effects: